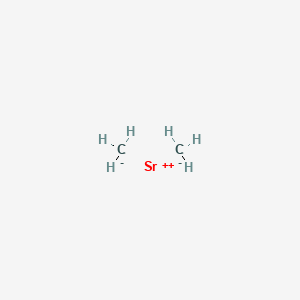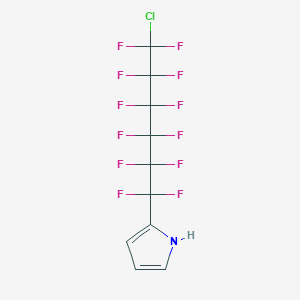![molecular formula C14H13ClO2S B14328920 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol CAS No. 109074-50-2](/img/structure/B14328920.png)
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol is an organic compound that features a phenol group substituted with a 4-chlorophenoxyethylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol typically involves the reaction of 4-chlorophenol with 2-chloroethyl phenyl sulfide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
科学研究应用
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorophenoxyethylthio group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
相似化合物的比较
Similar Compounds
- 4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}quinazoline
- 2,4-Disubstituted thiazoles
- 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid
Uniqueness
4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenol group allows for hydrogen bonding, while the chlorophenoxyethylthio group provides hydrophobic interactions, making it a versatile compound for various applications.
属性
CAS 编号 |
109074-50-2 |
|---|---|
分子式 |
C14H13ClO2S |
分子量 |
280.8 g/mol |
IUPAC 名称 |
4-[2-(4-chlorophenoxy)ethylsulfanyl]phenol |
InChI |
InChI=1S/C14H13ClO2S/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8,16H,9-10H2 |
InChI 键 |
SZPFFCJMPDEHAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1O)SCCOC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


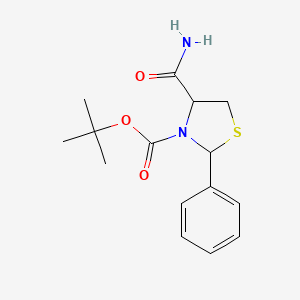
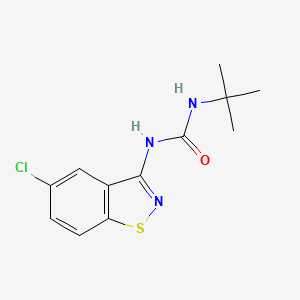
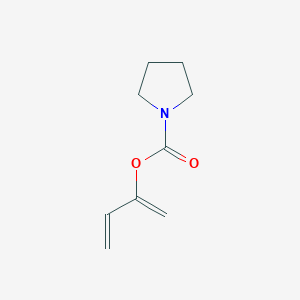
![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)
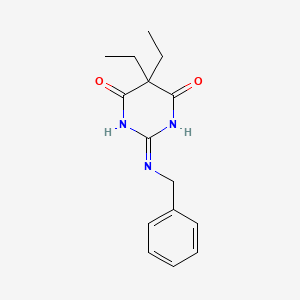

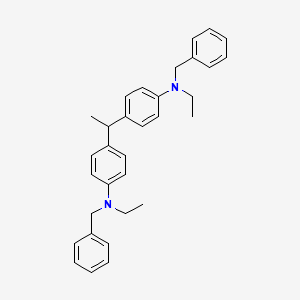
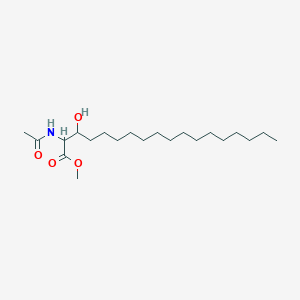

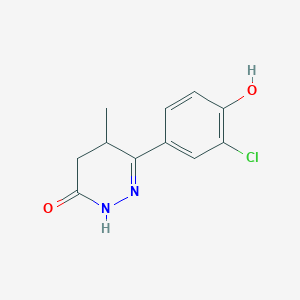
![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)
